molecular formula C₉H₉NO₄ B020674 4-Acetamidosalicylic acid CAS No. 50-86-2

4-Acetamidosalicylic acid

Cat. No.: B020674
CAS No.: 50-86-2
M. Wt: 195.17 g/mol
InChI Key: YBTVSGCNBZPRBD-UHFFFAOYSA-N
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Description

4-Acetamidosalicylic acid, also known as 4-acetamido-2-hydroxybenzoic acid, is a derivative of salicylic acid. It is characterized by the presence of an acetamido group at the fourth position of the benzene ring. This compound belongs to the class of amidobenzoic acids and monohydroxybenzoic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidosalicylic acid can be synthesized from 4-aminosalicylic acid. The typical synthetic route involves the acetylation of 4-aminosalicylic acid using acetic anhydride in ethanol. The reaction is carried out by heating the mixture to 40°C and then adding acetic anhydride at a controlled rate to maintain the temperature below 50°C. The mixture is stirred at 50°C for three hours, followed by filtration to obtain the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetamidosalicylic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-acetamidosalicylic acid involves its interaction with specific molecular targets. It can inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it can induce the production of lipoxins, which have anti-inflammatory and pro-resolving properties .

Comparison with Similar Compounds

    Salicylic Acid: The parent compound of 4-acetamidosalicylic acid, known for its use in acne treatment and as an anti-inflammatory agent.

    4-Aminosalicylic Acid: A precursor in the synthesis of this compound, used in the treatment of tuberculosis.

    Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug .

Uniqueness: this compound is unique due to the presence of both acetamido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

4-acetamido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVSGCNBZPRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198167
Record name 4-Acetamidosalicylic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-86-2
Record name 4-Acetamidosalicylic acid
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Record name 4-Acetamidosalicylic acid
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Record name 4-Acetamido-2-hydroxybenzoic acid
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Record name 4-Acetamidosalicylic acid
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Record name 4-acetamidosalicylic acid
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Record name 4-ACETAMIDOSALICYLIC ACID
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Synthesis routes and methods I

Procedure details

30.6 grs (0.2 mol) p-aminosalicylic acid and 100 cc ethanol were introduced into a 250 ml flask, and the mixture was heated to 40° C. 20.4 grs (0.2 mol) acetic anhydride was then added at such a rate that the temperature did not exceed 50° C. When the addition was complete, the mixture was stirred at 50° C. for 3 hours. The product was filtered. Weight: 36 grs m.p. = 235° C. Yield = 92%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium 2-hydroxy-4-aminobenzoate (76 g, 0.437 mole) was dissolved in water (2-300 ml) and concentrated hydrochloric acid (36.2 ml) was added after which the precipitated crystalline free acid was isolated by filtration. The acid was suspended in water (700 ml), acetic anhydride (48 ml) was added and the mixture was heated to about 100° C. (supplied with a reflux condenser) for 15 minutes under nitrogen. After cooling, the crystalline material was filtered off and dried in vacuo to give the title compound (48 g, 56%), m.p. 221°-223° C. Found (Calc. for C9H9NO4) C 55.14 (55.38), H 4.73 (4.62), N 7.12 (7.18).
Name
Sodium 2-hydroxy-4-aminobenzoate
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
151 (± 149) mL
Type
solvent
Reaction Step One
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 4-acetamidosalicylic acid used in the study on adenylate kinase?

A: In this study [], this compound (4-AASA) was used as an acceptor molecule in a fluorescence energy transfer (FRET) system to study the conformational changes of adenylate kinase (AK) during its catalytic cycle.

Q2: What information did the study gain about adenylate kinase using this compound?

A: The study [] provided evidence for the "domain closure" hypothesis of adenylate kinase activity. The FRET experiments using 4-AASA demonstrated that the binding of substrates to AK induces a conformational change where the two domains of the enzyme move closer together.

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